Barium fod, dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium fod, dihydrate, also known as Barium dichloride dihydrate, is an inorganic compound with the formula BaCl2.2H2O . It is one of the most common water-soluble salts of barium . It appears as a white powder, or colourless or white crystals . The molar mass of Barium fod, dihydrate is 244.26 g/mol .

Synthesis Analysis

Barium chloride can be prepared by the reaction between barium hydroxide or barium carbonate with hydrogen chloride . Ultra-fine barium carbonate powders were successfully synthesized using barium chloride dihydrate (BaCl2.2H2O), sodium hydroxide (NaOH) and (NH2)2CO as raw materials .Molecular Structure Analysis

The molecular formula of Barium fod, dihydrate is H4BaCl2O2 . It is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams .Chemical Reactions Analysis

Barium is a lustrous, silvery metal that is relatively soft. It crystallizes in a body-centered cubic lattice with a = 5.028 Å. It readily oxidizes when exposed to air .Physical And Chemical Properties Analysis

Barium fod, dihydrate has a density of 3.0979 g/cm3 . It is odourless and has a melting point of 960 °C . It is soluble in methanol, almost insoluble in ethanol, acetone and ethyl acetate .Mecanismo De Acción

Safety and Hazards

Barium fod, dihydrate is not for medicinal, household or other use . All soluble compounds of barium are toxic to mammals . Some people who eat or drink amounts of barium above background levels found in food and water for a short period may experience vomiting, abdominal cramps, diarrhea, difficulties in breathing, increased or decreased blood pressure, numbness around the face, and muscle weakness .

Direcciones Futuras

The Barium Fod Dihydrate Market size is expected to develop revenue and exponential market growth at a remarkable CAGR during the forecast period from 2023–2030 . The growth of the market can be attributed to the increasing demand for Barium Fod Dihydrate owning to the ALD / CVD / MOCVD Precursor, Pharmaceutical Intermediates, Other .

Propiedades

IUPAC Name |

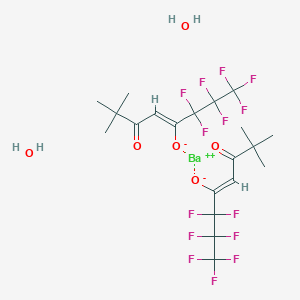

barium(2+);(Z)-1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-6-oxooct-4-en-4-olate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.Ba.2H2O/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;;/h2*4,19H,1-3H3;;2*1H2/q;;+2;;/p-2/b2*6-4-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXXRHZJRSFCNQ-LINFXWKISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].O.O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.O.O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BaF14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)